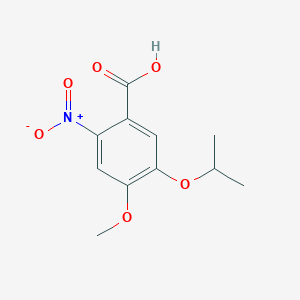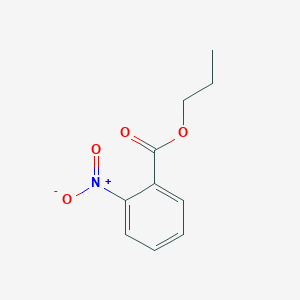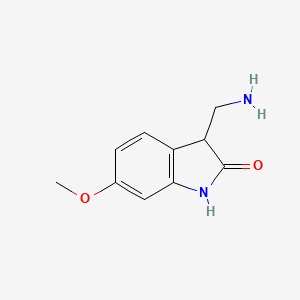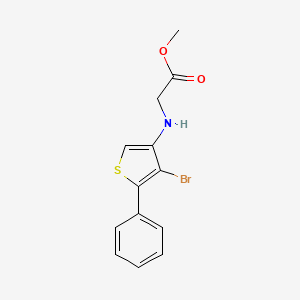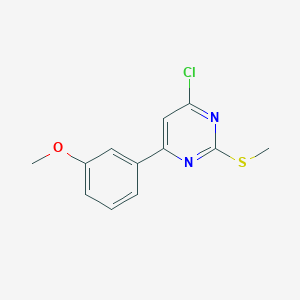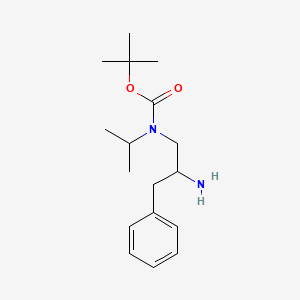
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol is an organic compound with the molecular formula C16H17ClO3. This compound is characterized by the presence of a chloro group, a methoxybenzyloxy group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-methoxybenzyl alcohol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like toluene or methanol and catalysts such as trimethylsilyl triflate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as flash chromatography and recrystallization are commonly employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The chloro and methoxybenzyloxy groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetic acid
- 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)propanoic acid
- 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)butanoic acid
Uniqueness
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H17ClO3 |
|---|---|
Molekulargewicht |
292.75 g/mol |
IUPAC-Name |
2-[3-chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanol |
InChI |
InChI=1S/C16H17ClO3/c1-19-14-5-2-13(3-6-14)11-20-16-7-4-12(8-9-18)10-15(16)17/h2-7,10,18H,8-9,11H2,1H3 |
InChI-Schlüssel |
SADPDKMTYLRGIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


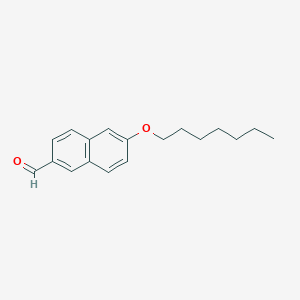
![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)
![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)
